molecular formula C21H16O2 B1618141 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol CAS No. 35193-70-5

1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol

Cat. No. B1618141
CAS RN: 35193-70-5
M. Wt: 300.3 g/mol
InChI Key: SYSSVMYYSHYMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Methoxy-1,1'-binaphthalen-2-ol is a member of naphthols.

Scientific Research Applications

  • Sigma Receptor Binding and Antiproliferative Activity : Compounds containing 6-methoxynaphthalen-1-yl moieties have been investigated for their affinity and selectivity at sigma(1) and sigma(2) receptors. These compounds, including ones similar to 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol, show potent sigma(1) ligand activity and demonstrate antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).

  • Photolysis and Nitration Reactions : Studies on the photolysis of 1-methoxynaphthalene with tetranitromethane in dichloromethane have been conducted. These studies are significant in understanding the photochemical and thermal nitration reactions of naphthalene derivatives (Eberson & Radner, 1991).

  • Regiochemistry in Metalation Reactions : Research has also been focused on the regiochemistry of metalation reactions involving 2-methoxynaphthalene and similar compounds. These studies provide insights into the factors influencing the regioselectivity of such reactions, which are crucial for the synthesis of complex organic compounds (Ruzziconi et al., 2010).

  • Heterocyclic System Formation : Reactions of derivatives of naphthalene-1,5-diol with various carbonyl compounds under acidic conditions have been studied for the formation of heterocyclic systems. Such reactions are valuable in the synthesis of novel organic compounds with potential applications in various fields (Mezheritskii et al., 2006).

  • Synthesis and Characterization : The synthesis and characterization of compounds like 4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole have been explored. These studies are fundamental in expanding the knowledge of naphthalene derivatives and their potential applications (Ai, 2008).

  • Detection of Reactive Oxygen Species : Derivatives of 2-naphthol, including 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol, have been used as fluorescence probes for detecting hypochlorite, a biologically important reactive oxygen species. This application is significant in biochemical and medical research (Li et al., 2016).

  • Photochemical Syntheses : The study of photochemical syntheses involving methoxynaphthalene derivatives is crucial in understanding the mechanisms and potential applications of photodimerization and other light-induced reactions (Teitei et al., 1978).

properties

IUPAC Name

1-(2-methoxynaphthalen-1-yl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSVMYYSHYMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956645
Record name 2'-Methoxy[1,1'-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol

CAS RN

35193-70-5, 35193-69-2, 79547-82-3
Record name NSC255513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255513
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-Methoxy[1,1'-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2'-Methoxy-(1,1'-binaphthalen)-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (R)-(+)-2'-Methoxy-(1,1'-binaphthalen)-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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